molecular formula C15H17N B1625038 2,4,6-trimethyl-N-phenylaniline CAS No. 23592-67-8

2,4,6-trimethyl-N-phenylaniline

Cat. No.: B1625038
CAS No.: 23592-67-8
M. Wt: 211.3 g/mol
InChI Key: GBBQZSGRWMPLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trimethyl-N-phenylaniline (C₁₅H₁₇N; molecular weight: 211.1) is a triarylamine derivative characterized by three methyl groups at the 2, 4, and 6 positions of the aniline ring and an N-phenyl substituent. This compound is synthesized via palladium-catalyzed coupling reactions between 2-bromomesitylene and aniline, achieving yields up to 99% under optimized conditions . Its electron-rich aromatic system, conferred by the methyl groups, enhances thermal stability and makes it a critical intermediate in organic electronics, particularly in polymers like poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), which are used in organic light-emitting diodes (OLEDs) and sensors .

Properties

CAS No.

23592-67-8

Molecular Formula

C15H17N

Molecular Weight

211.3 g/mol

IUPAC Name

2,4,6-trimethyl-N-phenylaniline

InChI

InChI=1S/C15H17N/c1-11-9-12(2)15(13(3)10-11)16-14-7-5-4-6-8-14/h4-10,16H,1-3H3

InChI Key

GBBQZSGRWMPLLF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=CC=CC=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Electronic Properties

The substituents on the aromatic ring and nitrogen atom significantly influence the electronic and physicochemical properties of N-phenylaniline derivatives. Below is a comparative overview:

Table 1: Structural and Electronic Comparison
Compound Name Molecular Formula Molecular Weight Substituents Key Electronic Properties
2,4,6-Trimethyl-N-phenylaniline C₁₅H₁₇N 211.1 Methyl (electron-donating) Electron-rich, high conjugation
2,4,6-Trinitro-N-phenylaniline C₁₂H₈N₄O₆ 304.2 Nitro (electron-withdrawing) Electron-deficient, high polarity
N-(4-Bromophenyl)-2,4,6-trimethyl-N-phenylaniline C₂₁H₂₀BrN ~366 Bromine (leaving group) Reactive for cross-coupling
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 265.7 Chloro (electron-withdrawing) Planar, rigid structure
2,4,6-Trimethylaniline (unsubstituted) C₉H₁₃N 135.2 Methyl (no N-phenyl) Smaller, less steric hindrance

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: Methyl groups in this compound increase electron density, enhancing hole-transport properties in semiconductors.
  • Reactivity: The brominated derivative (N-(4-Bromophenyl)-2,4,6-trimethyl-N-phenylaniline) serves as a monomer in PTAA synthesis due to its reactivity in Suzuki coupling (82% yield via N-bromosuccinimide bromination) .

Physicochemical and Functional Differences

Solubility and Stability :
  • This compound : Hydrophobic due to methyl groups; soluble in toluene, CH₂Cl₂. Stable up to 250°C .
  • 2,4,6-Trinitro-N-phenylaniline : Polar nitro groups increase solubility in polar solvents but reduce thermal stability (risk of decomposition above 150°C) .
  • N-(4-Bromophenyl)-2,4,6-trimethyl-N-phenylaniline : Moderate solubility in CHCl₃; C-Br bond sensitive to UV light .

Preparation Methods

Nitration of Mesitylene

The synthesis begins with mesitylene (1,3,5-trimethylbenzene), which undergoes nitration to introduce nitro groups. A mixed acid system (sulfuric acid and nitric acid in a 75:25 to 87:13 weight ratio) facilitates mononitration at the meta position due to steric hindrance from methyl groups. Reaction conditions typically involve temperatures of 20–100°C, yielding 2,4,6-trimethylnitrobenzene with >90% purity after neutralization and washing.

Catalytic Hydrogenation

The nitro intermediate is reduced to 2,4,6-trimethylaniline using hydrogen gas (1–4 MPa) in the presence of a nickel catalyst at 50–120°C. Methanol or ethanol serves as the solvent, enabling complete reduction within 1–1.2 hours. This step achieves yields of 70–85%, contingent on catalyst activity and solvent choice.

N-Phenylation via Buchwald-Hartwig Coupling

To introduce the N-phenyl group, 2,4,6-trimethylaniline undergoes palladium-catalyzed cross-coupling with bromobenzene. A protocol adapted from microwave-assisted polymer syntheses employs Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C. This method achieves 65–75% yields, with rigorous exclusion of oxygen critical to prevent catalyst deactivation.

Direct Reductive Amination of 2,4,6-Trimethylnitrobenzene

One-Pot Nitro Reduction and Phenyl Group Introduction

A streamlined approach combines nitro reduction and N-phenylation in a single reactor. Using rhodium catalysis (Rh₂(esp)₂, 6 μmol) in 2,2,2-trifluoroethanol (TFE) with trifluoroacetic acid (TFA), 2,4,6-trimethylnitrobenzene reacts with aniline derivatives at 0–20°C. The reaction proceeds via in situ generation of a nitroso intermediate, which undergoes reductive amination to yield 2,4,6-trimethyl-N-phenylaniline in 70% yield after 25 hours.

Acid-Catalyzed Condensation of Aniline with Trimethylated Ketones

Condensation with Mesityl Oxide

Adapting methods from dihydroquinoline synthesis, aniline reacts with mesityl oxide (3,5,5-trimethylcyclohex-2-enone) in the presence of HF/BF₃ catalysts (molar ratio 1:5 to 2:1). At 100–140°C, the reaction forms an imine intermediate, which rearranges to the target compound. This method achieves 60–70% yields but requires careful handling of corrosive catalysts.

Ullmann-Type Coupling for Direct Arylation

Copper-Mediated Coupling

Aryl halides (e.g., 2,4,6-trimethylbromobenzene) couple with aniline using CuI, 1,10-phenanthroline, and K₃PO₄ in DMSO at 120°C. The electron-donating methyl groups deactivate the aryl halide, necessitating prolonged reaction times (24–48 hours) for 50–60% yields. Microwave-assisted heating reduces this to 2–4 hours with comparable efficiency.

Comparative Analysis of Methods

Method Key Reagents/Catalysts Temperature (°C) Yield (%) Purity (%)
Nitration-Reduction Ni, H₂, Pd/Xantphos 50–110 65–75 >95
Reductive Amination Rh₂(esp)₂, TFA 0–20 70 90
Acid Condensation HF/BF₃ 100–140 60–70 85
Ullmann Coupling CuI, 1,10-phenanthroline 120 50–60 88

The nitration-reduction sequence offers the highest purity and scalability, albeit requiring multiple steps. Reductive amination provides a one-pot alternative but necessitates specialized rhodium catalysts. Acid condensation and Ullmann coupling are less efficient but valuable for niche applications.

Q & A

Q. What are the optimal synthetic routes for 2,4,6-trimethyl-N-phenylaniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

  • Friedel-Crafts alkylation of aniline derivatives with methylating agents (e.g., methyl chloride) in the presence of Lewis acids like AlCl₃.
  • Cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) for N-phenylation, using palladium catalysts .
  • Solvent selection (e.g., chloroform or dichloromethane) to stabilize intermediates and avoid side reactions.

Critical Factors:

  • Excess methylating agents can lead to over-alkylation; stoichiometric control is essential.
  • Purification via column chromatography (hexane/CH₂Cl₂ mixtures) improves purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • ¹H NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.84–7.24 ppm, methyl groups at δ 2.00–2.34 ppm) .
  • X-ray Diffraction (XRD) : Use SHELX software for crystal structure refinement. For example, Stewart et al. (2024) resolved N-substituted derivatives with SHELXL, highlighting intermolecular interactions .
  • Mass Spectrometry : Validate molecular weight (expected [M+H]⁺: 240.3 g/mol).

Tip: Cross-reference NMR and XRD data to resolve ambiguities in methyl group positioning.

Q. What factors influence the stability of this compound in solution, and how can degradation be mitigated?

Methodological Answer:

  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation.
  • Oxidative Stability : Add antioxidants (e.g., BHT) or use inert atmospheres (N₂/Ar) during reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) reduce hydrolysis compared to protic solvents.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Methodological Answer:

  • Computational Validation : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software).
  • Dynamic Effects : Use VT-NMR (Variable Temperature NMR) to assess conformational flexibility causing signal broadening .
  • Crystallographic Cross-Check : Resolve ambiguous substituent positions via XRD, leveraging SHELX refinement .

Q. What role does this compound play in supramolecular chemistry or crystal engineering?

Methodological Answer:

  • Steric Effects : The bulky trimethylphenyl group directs crystal packing via van der Waals interactions.
  • Hydrogen Bonding : N-H groups in derivatives form hydrogen bonds with sulfonate counterions, as seen in Stewart et al.’s trifluoromethanesulfonate salts .
  • Applications : Design host-guest systems or porous materials by tuning substituents.

Q. What mechanistic insights exist for the bromination of this compound?

Methodological Answer:

  • Regioselectivity : N-Bromosuccinimide (NBS) in CHCl₃ selectively brominates the para position of the phenyl ring due to steric hindrance from methyl groups .
  • Radical vs. Electrophilic Pathways : EPR spectroscopy can detect radical intermediates, while kinetic studies distinguish between mechanisms.

Q. How can computational modeling predict the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to estimate HOMO/LUMO gaps and charge transport properties.
  • TD-DFT : Simulate UV-Vis spectra to correlate with experimental data for OLED or photovoltaic applications .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to block reactive sites.
  • Solvent Effects : Use low-polarity solvents (e.g., hexane) to favor kinetic control over thermodynamic products.

Q. How does this compound contribute to structure-property relationships in conjugated polymers?

Methodological Answer:

  • Polymer Synthesis : Microwave-assisted polymerization (e.g., with bis(4-bromophenyl)amine) enhances reaction efficiency .
  • Charge Transport : Methyl groups reduce π-π stacking, increasing solubility while slightly decreasing conductivity.

Q. What advanced techniques validate conflicting data in degradation studies of this compound?

Methodological Answer:

  • LC-MS/MS : Identify degradation products with high sensitivity.
  • In Situ IR Spectroscopy : Monitor real-time degradation pathways under controlled conditions.
  • Multivariate Analysis : Use PCA (Principal Component Analysis) to disentangle overlapping spectral signals.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.